molecular formula C8H8N4O2 B089055 1,3-Dimethylpteridine-2,4-dione CAS No. 13401-18-8

1,3-Dimethylpteridine-2,4-dione

Cat. No. B089055
CAS RN: 13401-18-8
M. Wt: 192.17 g/mol
InChI Key: LMXZVISHHDYBFW-UHFFFAOYSA-N
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Description

1,3-Dimethylpteridine-2,4-dione, also known as 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, is a chemical compound with the molecular formula C8H8N4O2 . It has an average mass of 192.175 Da and a monoisotopic mass of 192.064728 Da .


Synthesis Analysis

The synthesis of compounds similar to 1,3-Dimethylpteridine-2,4-dione, such as thiazolidin-2,4-dione derivatives, has been reported in the literature . These compounds were synthesized using various techniques, including physiochemical parameters and spectral techniques . Another study reported the synthesis of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione cores .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylpteridine-2,4-dione consists of a pteridine ring, which is a bicyclic compound made up of pyrimidine and pyrazine rings .

Scientific Research Applications

  • Photooxidation Mechanism : Heckel and Pfleiderer (1986) investigated the photooxidation mechanism of a closely related compound, 5,6-Dihydro-1,3-dimethyl-6-thioxopteridine-2,4(1H,3H)-dione. Their study focused on the reaction products formed in different pH conditions, revealing complex photooxidation processes (Heckel & Pfleiderer, 1986).

  • Tandem Cyclization : Gulevskaya et al. (2010) described a novel tandem cyclization involving 6,7-Dialkynyl-1,3-dimethylpteridine-2,4(1H,3H)-diones. This process includes a 1,3-dipolar cycloaddition of an azide ion to a carbon–carbon triple bond, followed by an intramolecular nucleophilic addition, forming complex pyrido-pyrazine derivatives (Gulevskaya et al., 2010).

  • Synthesis from Diaminomaleonitrile : Tsuzuki and Tada (1986) synthesized various pteridine derivatives, including 1,3-Dimethylpteridine-2,4-dione, from diaminomaleonitrile. Their method demonstrates the versatility of this compound in chemical synthesis (Tsuzuki & Tada, 1986).

  • Crystal Structure Analysis : A study by Hueso-Ureña et al. (1999) on the crystal structure of a copper(II) complex with 1,3-Dimethylpteridine-2,4(1H,3H)-dione shows its potential in coordination chemistry and crystallography (Hueso-Ureña et al., 1999).

  • Stimulus-Responsive Fluorescent Properties : Lei et al. (2016) investigated D-π-A 1,4-dihydropyridine derivatives, showcasing their stimulus-responsive fluorescent properties in solid state. This study highlights potential applications in material sciences and bio-imaging (Lei et al., 2016).

Future Directions

The future directions for research on 1,3-Dimethylpteridine-2,4-dione and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications. For instance, a study reported the synthesis of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione cores, suggesting potential future directions for research .

properties

IUPAC Name

1,3-dimethylpteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-11-6-5(9-3-4-10-6)7(13)12(2)8(11)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXZVISHHDYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158457
Record name 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpteridine-2,4-dione

CAS RN

13401-18-8
Record name 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyllumazine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400020
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,4(1H,3H)-pteridinedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4VER94HXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Tsuzuki, M Tada - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
3‐Dimethyl‐4‐iminopteridin‐2‐one, 1,3‐dimethylpteridine‐2,4‐dione, 1‐methylpteridine‐2,4‐dione, 4‐alkoxy‐1‐methylpteridin‐2‐one, and 4‐alkylamino‐1‐methylpteridin‐2‐one were …
Number of citations: 16 onlinelibrary.wiley.com
RD Youssefyeh - Journal of the Chemical Society, Perkin Transactions …, 1975 - pubs.rsc.org
The reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols lead to condensation as well as oxidation–reduction products. Disulphides, 4,6-dimethyl[1,2,5]thiadiazolo[3,4-d]…
Number of citations: 1 pubs.rsc.org
B Sharma, A Yadav, R Dabur - Scientific Reports, 2019 - nature.com
Tinospora cordifolia (TC) is scientifically proven immunomodulatory drug being used for centuries. Ancient literature reported that inter-specific interactions change medicinal properties …
Number of citations: 14 www.nature.com
H Ogura - Chemistry of Heterocyclic Compounds, 1981 - Springer
Primarily the studies of the author dealing with the synthesis of analogs of nucleosides by cyclization of derivatives of monosaccharides, viz., Schiff bases, hydrazones, thioureas, …
Number of citations: 2 link.springer.com
V Munkhammar - 2023 - diva-portal.org
Wastewater treatment plants (WWTPs) are originally not constructed to remove pharmaceuticals from the wastewater. Biological treatment technologies used in many WWTPs today, eg, …
Number of citations: 0 www.diva-portal.org

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